molecular formula C7H8F7I B1389168 1,1,1,2-Tetrafluoro-2-(trifluoromethyl)-6-iodohexane CAS No. 99324-97-7

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)-6-iodohexane

Cat. No. B1389168
CAS RN: 99324-97-7
M. Wt: 352.03 g/mol
InChI Key: AMVCCXPQNKKJDX-UHFFFAOYSA-N
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Description

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)-6-iodohexane, commonly referred to as TTFIH, is a fluorinated hydrocarbon with a wide range of applications in scientific research. Its unique structure, with four fluorine atoms and one iodine atom, makes it an ideal molecule for studying various chemical and biological processes. TTFIH is used in a variety of experiments, ranging from organic synthesis to biochemistry.

Scientific Research Applications

TTFIH has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and medicinal chemistry. It has been used to synthesize a variety of organic compounds, including fluorinated cyclopropanes and cyclopentanes. It has also been used to study the mechanism of action of various pharmaceutical drugs, as well as to study the biochemical and physiological effects of various compounds.

Mechanism of Action

TTFIH has been shown to act as a catalyst for a variety of organic reactions. It has been used to catalyze the formation of cyclopropanes and cyclopentanes from alkenes, as well as the formation of fluorinated ethers from alcohols. It has also been used to catalyze the formation of carbon-carbon bonds from carboxylic acids. The mechanism of action of TTFIH is not fully understood, but it is thought to involve the formation of a reactive intermediate, which then reacts with the substrate.
Biochemical and Physiological Effects
TTFIH has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the metabolism of neurotransmitters. In addition, TTFIH has been shown to interact with a variety of proteins, including the estrogen receptor and the androgen receptor.

Advantages and Limitations for Lab Experiments

The use of TTFIH in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to synthesize, and it can be used to catalyze a variety of organic reactions. Additionally, it is relatively non-toxic and has a low boiling point, making it easy to handle and store. However, there are a few limitations to its use. It is relatively unstable and can decompose at higher temperatures, and it can react with a variety of substrates, making it difficult to control the reaction conditions.

Future Directions

The potential future directions for research involving TTFIH are numerous. One possible direction is to further explore its mechanism of action and the biochemical and physiological effects it has on various proteins and enzymes. Additionally, further research could be conducted to explore its potential applications in medicinal chemistry, as well as its potential use as a catalyst for a variety of organic reactions. Finally, further research could be conducted to explore the potential uses of TTFIH in the synthesis of fluorinated compounds.

properties

IUPAC Name

1,1,1,2-tetrafluoro-6-iodo-2-(trifluoromethyl)hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F7I/c8-5(6(9,10)11,7(12,13)14)3-1-2-4-15/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVCCXPQNKKJDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCI)CC(C(F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70896295
Record name 1,1,1,2-Tetrafluoro-6-iodo-2-(trifluoromethyl)hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70896295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)-6-iodohexane

CAS RN

99324-97-7
Record name 1,1,1,2-Tetrafluoro-6-iodo-2-(trifluoromethyl)hexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99324-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,2-Tetrafluoro-6-iodo-2-(trifluoromethyl)hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70896295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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